Digitoxigenin arabinoside

Description

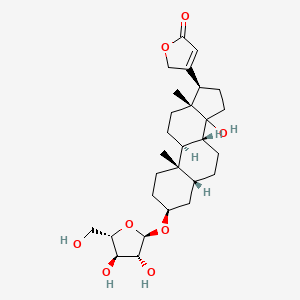

Digitoxigenin arabinoside (CAS: 78614-49-0) is a cardenolide glycoside derived from the biotransformation of digitoxigenin, a steroidal aglycone known for its cardiotonic properties. Its molecular formula is C₂₈H₄₂O₈ (molecular weight: 518.63 g/mol), featuring an α-L-arabinofuranosyl sugar moiety attached to the digitoxigenin core . Unlike digitoxin or digoxin, which carry digitoxose sugars, the arabinose moiety in this compound introduces distinct physicochemical and pharmacokinetic properties .

Properties

CAS No. |

78614-49-0 |

|---|---|

Molecular Formula |

C28H42O8 |

Molecular Weight |

506.6 g/mol |

IUPAC Name |

3-[(3S,5R,8R,9S,10S,13R,17R)-3-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C28H42O8/c1-26-8-5-17(35-25-24(32)23(31)21(13-29)36-25)12-16(26)3-4-20-19(26)6-9-27(2)18(7-10-28(20,27)33)15-11-22(30)34-14-15/h11,16-21,23-25,29,31-33H,3-10,12-14H2,1-2H3/t16-,17+,18-,19+,20-,21+,23+,24-,25-,26+,27-,28?/m1/s1 |

InChI Key |

VFQLNJQAASSPQR-IOPHKGALSA-N |

SMILES |

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC6C(C(C(O6)CO)O)O |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4(C3(CC[C@@H]4C5=CC(=O)OC5)O)C)O[C@H]6[C@@H]([C@H]([C@@H](O6)CO)O)O |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC6C(C(C(O6)CO)O)O |

Synonyms |

digitoxigenin arabinoside digitoxigenin-3beta-O-alpha-L-arabinofuranoside |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Differences

The sugar moiety is a key differentiator among cardenolides:

- Digitoxigenin arabinoside: α-L-arabinofuranosyl (a pentose sugar with hydroxyl groups enhancing polarity).

- Digitoxin (CAS: 71-63-6): Three digitoxose residues (2,6-dideoxy sugars, less polar).

- Digoxin (CAS: 20830-75-5): Similar to digitoxin but with an additional hydroxyl group, increasing solubility.

- Digitoxigenin diginoside (CAS: 12738-19-1): Diginoside sugar (C₃₀H₄₆O₇), structurally distinct from arabinoside .

Table 1: Structural and Physicochemical Comparison

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Sugar Moiety | Polarity |

|---|---|---|---|---|---|

| This compound | 78614-49-0 | C₂₈H₄₂O₈ | 518.63 | α-L-arabinofuranosyl | High (hydroxyl-rich) |

| Digitoxin | 71-63-6 | C₄₁H₆₄O₁₃ | 764.94 | Three digitoxose | Low |

| Digoxin | 20830-75-5 | C₄₁H₆₄O₁₄ | 780.94 | Three digitoxose + OH | Moderate |

| Digitoxigenin diginoside | 12738-19-1 | C₃₀H₄₆O₇ | 518.69 | Diginoside | Low |

Pharmacokinetic and Therapeutic Implications

- Digoxin’s additional hydroxyl group further enhances its solubility over digitoxin .

- Metabolic Stability: Arabinose’s structure may slow enzymatic hydrolysis, extending half-life compared to digitoxose-containing compounds. However, clinical data remain sparse .

- Therapeutic Use: Digitoxin and digoxin are clinically used for heart failure and arrhythmias.

Table 2: Pharmacological and Clinical Profiles

| Compound | Half-Life (Hours) | Therapeutic Use | Toxicity Profile |

|---|---|---|---|

| This compound | Not established | Research (cardiotonic potential) | Unknown (narrow TI inferred) |

| Digitoxin | 168–192 | Heart failure, arrhythmias | High (narrow TI) |

| Digoxin | 36–48 | Heart failure, arrhythmias | High (narrow TI) |

| Digitoxigenin diginoside | Not established | Research | Unknown |

Research Findings and Gaps

- Biotransformation: this compound is synthesized via microbial biotransformation of digitoxigenin, highlighting a scalable production method .

- Clinical Data: Cytosine arabinoside (an antimetabolite) and adenine arabinoside (antiviral) demonstrate the therapeutic versatility of arabinose derivatives, though mechanisms differ from cardenolides .

Q & A

Basic Research: How is Digitoxigenin arabinoside synthesized and structurally characterized in preclinical studies?

Methodological Answer:

this compound synthesis typically involves glycosylation of digitoxigenin with arabinose derivatives under controlled conditions (e.g., Koenigs-Knorr reaction). Structural characterization requires:

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm glycosidic bond formation and stereochemistry .

- High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (MS) detection to assess purity (>95% for in vitro studies) .

- X-ray crystallography (if crystalline) for absolute configuration validation .

For reproducibility, experimental protocols must specify solvent systems, reaction temperatures, and purification steps (e.g., column chromatography gradients) .

Basic Research: What analytical techniques are validated for quantifying this compound in biological matrices?

Methodological Answer:

Validated quantification methods include:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to correct for matrix effects .

- Ultraviolet-visible (UV/Vis) spectrophotometry at λmax 220–230 nm for in vitro assays, calibrated against standard curves .

- Stability testing in plasma/serum (4°C, −80°C) to determine degradation kinetics, with data reported as mean ± SEM across triplicates .

Critical step: Include recovery rates (≥80%) and limit of detection (LOD) values in supplementary materials .

Advanced Research: How can researchers design dose-escalation studies to evaluate this compound’s cardiotonic efficacy while minimizing toxicity?

Methodological Answer:

- Phase I design : Use a 3+3 cohort model with doses ranging from 0.1–3.0 mg/kg (based on murine LD50 analogs) .

- Endpoint selection :

- Toxicity mitigation : Preclinical data suggest co-administering p53 inhibitors (e.g., Pifithrin-α) to reduce apoptosis in non-target tissues .

Data contradiction note: Cross-species metabolic differences (e.g., murine vs. canine CYP450 activity) may require adjusted dosing .

Advanced Research: How should researchers address discrepancies in this compound’s pharmacokinetic (PK) profiles across studies?

Methodological Answer:

Discrepancies often arise from:

- Bioanalytical variability : Standardize LC-MS/MS protocols (e.g., ionization source settings) to reduce inter-lab variability .

- Physiological factors : Account for species-specific protein binding (e.g., albumin affinity differences) using equilibrium dialysis .

- Statistical reconciliation : Apply mixed-effects modeling to PK parameters (e.g., AUC, Cmax) to isolate confounding variables (fasted vs. fed states) .

Case example: In cytosine arabinoside studies, cerebellar toxicity at 4.5 g/m² was linked to saturation of metabolic clearance—a model applicable to Digitoxigenin analogs .

Advanced Research: What strategies resolve contradictions in this compound’s mechanism of action (MOA) across cell lines?

Methodological Answer:

- Transcriptomic profiling : Use RNA-seq to identify cell line-specific signaling pathways (e.g., Na⁺/K⁺-ATPase isoform expression variability) .

- Functional assays : Compare ATPase inhibition (IC50) in primary cardiomyocytes vs. cancer lines, controlling for membrane potential differences .

- Meta-analysis : Aggregate data from ≥5 independent studies using PRISMA guidelines to assess MOA consensus .

Key finding: Cytosine arabinoside’s antileukemic efficacy required ≥12 doses for sustained remission—a framework for Digitoxigenin dose optimization .

Advanced Research: How can cross-study comparisons of this compound’s efficacy be standardized despite heterogeneous experimental designs?

Methodological Answer:

- Data normalization : Express efficacy as % change from baseline (e.g., LVEF improvement) relative to vehicle controls .

- Adjusted effect sizes : Use Cohen’s d to account for variability in sample sizes and measurement tools (e.g., echocardiography vs. MRI) .

- Reporting standards : Adopt MIAME/MINSEVE guidelines for omics data and ARRIVE 2.0 for in vivo studies .

Example: In GME trials, Kaplan-Meier survival analysis with log-rank tests resolved heterogeneity in cytosine arabinoside vs. lomustine outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.